

A Comparative Toxicological Read-Across Analysis: p-Methylacetophenone and Acetophenone

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Compound of Interest

Compound Name: **p-METHYLACETOPHENONE**

Cat. No.: **B140295**

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A detailed read-across analysis of **p-methylacetophenone** and its structural analog, acetophenone, reveals a comparable toxicological profile, particularly in terms of acute toxicity and local irritation. This guide provides a comprehensive comparison of the available toxicity data, detailed experimental methodologies for key assays, and an examination of the potential underlying toxicological signaling pathways.

The principle of read-across, a cornerstone of modern toxicology, allows for the prediction of the toxicity of a substance by using data from a structurally similar chemical. In this analysis, acetophenone serves as a well-studied surrogate for **p-methylacetophenone**, with the primary structural difference being a methyl group at the para position of the phenyl ring. This structural similarity suggests a comparable metabolic fate and toxicological activity.

Quantitative Toxicological Data Summary

A review of the available literature provides key quantitative data for acute toxicity endpoints for both **p-methylacetophenone** and acetophenone. The following tables summarize the median lethal dose (LD50) for oral and dermal routes of exposure, providing a direct comparison of their acute toxic potential.

Compound	CAS No.	Oral LD50 (rat)	Dermal LD50 (rabbit)
p-Methylacetophenone	122-00-9	1400 mg/kg	>2000 mg/kg
Acetophenone	98-86-2	815 mg/kg	>2000 mg/kg

Table 1: Acute Toxicity Data for **p-Methylacetophenone** and Acetophenone.

Compound	Skin Irritation (rabbit)	Eye Irritation (rabbit)
p-Methylacetophenone	Mild irritant	Irritant
Acetophenone	Mild irritant	Severe irritant

Table 2: Skin and Eye Irritation Potential.

Experimental Protocols

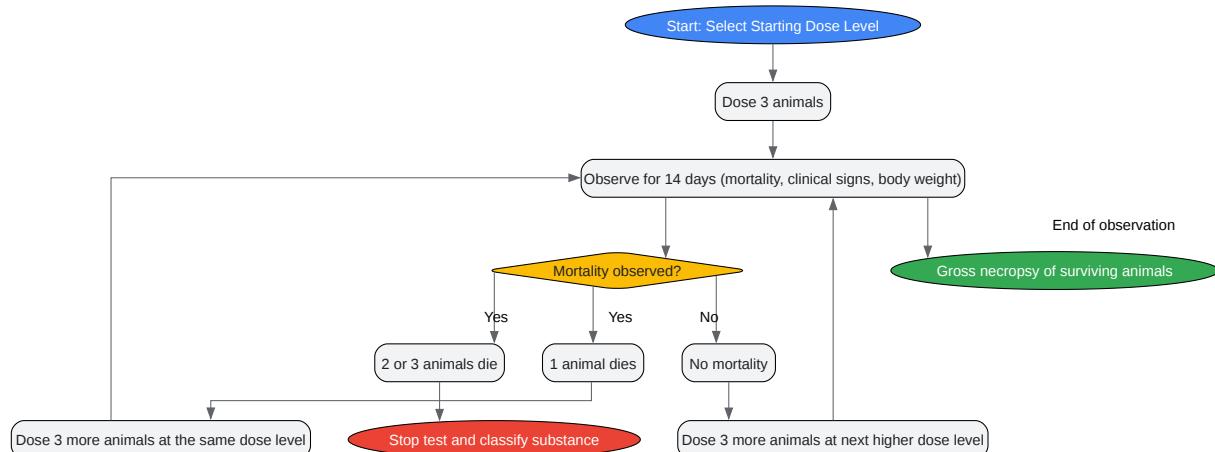
The toxicological data presented in this guide are primarily derived from studies conducted in accordance with internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data.

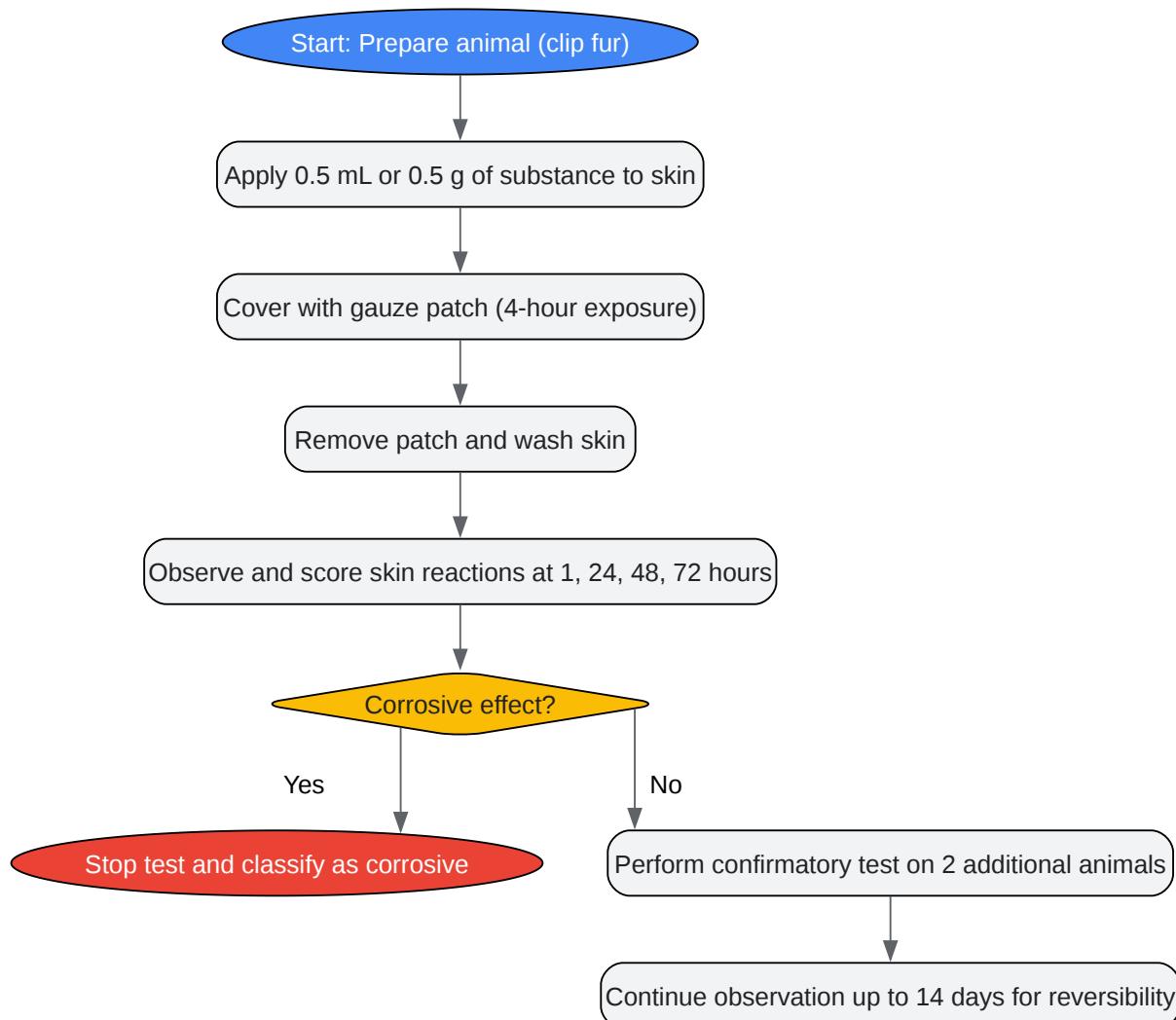
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

- **Animal Selection:** Healthy, young adult rodents (typically female rats) are used.
- **Housing and Fasting:** Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

- Stepwise Procedure:
 - A group of three animals is dosed at the selected starting dose.
 - If no mortality is observed, the next higher fixed dose level is used in another group of three animals.
 - If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.
 - If only one animal dies, the test is repeated at the same dose level with three more animals.
- Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
- Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.





Acetophenone / p-Methylacetophenone

Metabolism (e.g., in liver)

Reactive Metabolites

Glutathione (GSH) Depletion

Oxidative Stress

MAPK Pathway Activation

JNK Activation

Apoptosis (Cell Death)

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